molecular formula C19H18N2O5S2 B4015157 ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B4015157
M. Wt: 418.5 g/mol
InChI Key: APFWMDSQFJMTQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar ethyl-carboxylate derivatives involves intricate reactions such as recyclization and interaction with amines, demonstrating the compound's ability to undergo structural transformation under specific conditions. Shipilovskikh et al. (2014) detailed the transformation of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in reaction with primary amines to form related compounds, illustrating the synthetic versatility of such structures (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray analysis, providing insight into the arrangement of atoms and the spatial configuration. This structural information is crucial for understanding the chemical reactivity and properties of the compound. The work by Spoorthy et al. (2021) on the synthesis and characterization of ethyl-carboxylate derivatives further emphasizes the importance of molecular structure analysis in the development of new compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Chemical Reactions and Properties

Ethyl-carboxylate compounds are reactive towards various chemical agents, leading to the formation of new derivatives with potentially valuable properties. For example, the reaction with secondary amines produces different derivatives, showcasing the compound's reactivity and the possibility of synthesizing diverse chemical entities (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Physical Properties Analysis

The physical properties of ethyl-carboxylate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and ability to undergo specific reactions, are critical for exploiting the compound's potential in synthetic chemistry and drug discovery. The synthesis and evaluation of novel thiophene and benzothiophene derivatives as cytotoxic agents by Mohareb et al. (2016) highlight the potential of ethyl-carboxylate derivatives in medicinal chemistry and their chemical properties relevant to drug design (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-2-24-18(23)15-11-4-3-5-14(11)28-17(15)21-19(27)20-16(22)10-6-7-12-13(8-10)26-9-25-12/h6-8H,2-5,9H2,1H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFWMDSQFJMTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
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ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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